molecular formula C6H9BrClN3O2 B14017683 ethyl 5-amino-3-bromo-1h-pyrazole-4-carboxylate HCl

ethyl 5-amino-3-bromo-1h-pyrazole-4-carboxylate HCl

Cat. No.: B14017683
M. Wt: 270.51 g/mol
InChI Key: RVEQFBGSFZJGDW-UHFFFAOYSA-N
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Description

ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

Molecular Formula

C6H9BrClN3O2

Molecular Weight

270.51 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H8BrN3O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H3,8,9,10);1H

InChI Key

RVEQFBGSFZJGDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of nitro-pyrazole derivatives.

    Reduction Reactions: Formation of reduced amine derivatives.

Scientific Research Applications

ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
  • ETHYL 3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE
  • 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLIC ACID

Comparison: ETHYL 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of both amino and bromo substituents on the pyrazole ring, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming diverse derivatives and interacting with various biological targets .

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